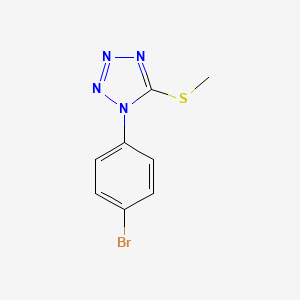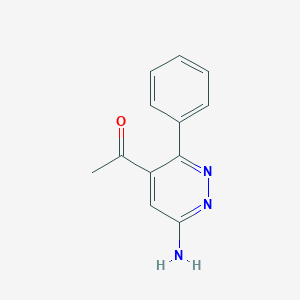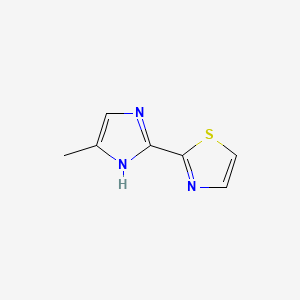![molecular formula C7H2Cl3N3 B13668261 2,4,5-Trichloropyrido[3,4-d]pyrimidine](/img/structure/B13668261.png)
2,4,5-Trichloropyrido[3,4-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,5-Trichloropyrido[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family This compound is characterized by the presence of three chlorine atoms at positions 2, 4, and 5 on the pyrido[3,4-d]pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trichloropyrido[3,4-d]pyrimidine typically involves the chlorination of pyrido[3,4-d]pyrimidine derivatives. One common method includes the reaction of pyrido[3,4-d]pyrimidine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under reflux conditions to ensure complete chlorination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, including temperature, pressure, and chlorine concentration, to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions: 2,4,5-Trichloropyrido[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dechlorinated derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium amide, thiourea, or alkyl halides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted pyrido[3,4-d]pyrimidine derivatives with different functional groups.
Oxidation and Reduction Reactions: Products include oxides or reduced forms of the original compound.
科学的研究の応用
2,4,5-Trichloropyrido[3,4-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anticancer and antimicrobial compounds.
Material Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research: It serves as a tool for studying enzyme inhibition and receptor binding in various biological systems.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 2,4,5-Trichloropyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of enzymes such as kinases or proteases, thereby modulating signaling pathways involved in cell proliferation and apoptosis. The compound’s chlorine atoms enhance its binding affinity to target proteins, leading to effective inhibition.
類似化合物との比較
- 2,4,7-Trichloropyrido[2,3-d]pyrimidine
- 2,4,6-Trichloropyrimidine
- 2,4,5-Trichloropyrimidine
Comparison: 2,4,5-Trichloropyrido[3,4-d]pyrimidine is unique due to its specific substitution pattern and the presence of the pyrido[3,4-d]pyrimidine ring system. This structural arrangement imparts distinct chemical and biological properties compared to other trichloropyrimidine derivatives. For instance, the position of chlorine atoms influences the compound’s reactivity and binding affinity to molecular targets, making it a valuable scaffold in drug discovery and material science.
特性
分子式 |
C7H2Cl3N3 |
|---|---|
分子量 |
234.5 g/mol |
IUPAC名 |
2,4,5-trichloropyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C7H2Cl3N3/c8-3-1-11-2-4-5(3)6(9)13-7(10)12-4/h1-2H |
InChIキー |
VQFNLFYJPYIKSF-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=C(C=N1)Cl)C(=NC(=N2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![tert-Butyl4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B13668220.png)
![1-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13668224.png)

![tert-Butyl (2S,3R)-1-Benzyl-3-[(benzyloxy)methyl]azetidine-2-carboxylate](/img/structure/B13668233.png)
![4-Iodobenzo[c]isoxazol-3(1H)-one](/img/structure/B13668242.png)



